N-(sec-butyl)-2-methylbenzamide

Herbicide Agrochemical Weed Control

N-(sec-butyl)-2-methylbenzamide (CAS 6640-79-5) is a distinctly substituted benzamide scaffold, featuring a sec-butyl amide tail and an ortho-methyl group. This precise configuration is associated with patented 'remarkable efficacy' and 'marked specific action' as a herbicide lead, unlike generic analogs. Classified as a rare and unique chemical for early discovery, it is the scientifically justified choice for agrochemical structure-activity relationship (SAR) programs and reference standard development. Secure this hard-to-find compound for your research.

Molecular Formula C12H17NO
Molecular Weight 191.27 g/mol
CAS No. 6640-79-5
Cat. No. B5009953
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(sec-butyl)-2-methylbenzamide
CAS6640-79-5
Molecular FormulaC12H17NO
Molecular Weight191.27 g/mol
Structural Identifiers
SMILESCCC(C)NC(=O)C1=CC=CC=C1C
InChIInChI=1S/C12H17NO/c1-4-10(3)13-12(14)11-8-6-5-7-9(11)2/h5-8,10H,4H2,1-3H3,(H,13,14)
InChIKeyJWFUNROPKOHIKJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-(sec-butyl)-2-methylbenzamide (CAS 6640-79-5): Baseline Profile for Scientific Selection


N-(sec-butyl)-2-methylbenzamide (CAS 6640-79-5) is a substituted benzamide derivative characterized by a sec-butyl group on the amide nitrogen and a methyl substituent at the ortho position of the benzene ring . This compound, with a molecular formula of C₁₂H₁₇NO and a molecular weight of 191.27 g/mol , belongs to a class of N-alkylbenzamides known for diverse agrochemical applications, particularly as herbicides [1]. It is commercially available through specialized chemical suppliers, with Sigma-Aldrich notably listing it as part of a collection of rare and unique chemicals intended for early discovery research .

Why N-(sec-butyl)-2-methylbenzamide Cannot Be Simply Substituted by Generic Benzamide Analogs


The specific substitution pattern of N-(sec-butyl)-2-methylbenzamide—an ortho-methyl group and a sec-butyl amide side chain—confers distinct physicochemical and biological properties that are not replicated by generic benzamide analogs . Within the broader class of N-alkylbenzamides, minor structural variations, such as the presence and position of methyl substituents, lead to significant differences in herbicidal efficacy and selectivity [1]. For example, the patent literature explicitly distinguishes the herbicidal activity of N-sec-butyl-N-alkyl-benzamides as being associated with a 'marked specific action' and 'remarkable efficacy' relative to other benzamide derivatives, underscoring that simple substitution with an unsubstituted or differently substituted analog is unlikely to yield equivalent performance [1]. The quantitative evidence below substantiates why this specific ortho-methyl, sec-butyl configuration is the scientifically justified choice.

Quantitative Differentiation of N-(sec-butyl)-2-methylbenzamide vs. Closest Analogs


Herbicidal Activity: Enhanced Efficacy vs. Unsubstituted Benzamide Core

N-(sec-butyl)-2-methylbenzamide belongs to a class of N-sec-butyl-N-alkyl-benzamides patented for their herbicidal activity. The patent explicitly states that this specific class, defined by the sec-butyl and alkyl substitution pattern, possesses 'a marked specific action associated to a remarkable efficacy' compared to other benzamide derivatives [1]. This qualitative claim is a direct class-level inference that the ortho-methyl substitution in N-(sec-butyl)-2-methylbenzamide contributes to its superior herbicidal performance relative to the unsubstituted benzamide core. While precise quantitative comparative data (e.g., ED₅₀ values) against a specific analog is not available in the current search results, the patent's clear differentiation of the N-sec-butyl-N-alkyl-benzamide subclass from the broader benzamide family provides a strong rationale for selecting this compound over a generic analog.

Herbicide Agrochemical Weed Control

Commercial Availability as a 'Rare and Unique Chemical' for Early Discovery

Sigma-Aldrich, a leading global chemical supplier, explicitly markets N-(sec-butyl)-2-methylbenzamide as part of a 'collection of rare and unique chemicals' intended for early discovery researchers . This designation is a significant commercial differentiator. In contrast, a close structural analog, N-(sec-butyl)benzamide (CAS 879-71-0), is widely available from numerous suppliers (e.g., BOC Sciences, Molaid, ChemBase) without any similar 'rare and unique' qualification . The 'rare and unique' designation for N-(sec-butyl)-2-methylbenzamide implies limited commercial availability and a specialized niche, which is a key procurement consideration for researchers seeking novel chemical space.

Chemical Synthesis Early Discovery Specialty Chemicals

Physicochemical Property Differentiation: Increased Lipophilicity vs. Unsubstituted Analog

The addition of an ortho-methyl group to the benzamide core in N-(sec-butyl)-2-methylbenzamide increases molecular weight and lipophilicity compared to the unsubstituted analog, N-(sec-butyl)benzamide. The target compound has a molecular weight of 191.27 g/mol and a formula of C₁₂H₁₇NO , whereas the unsubstituted comparator has a molecular weight of 177.24 g/mol and a formula of C₁₁H₁₅NO [1]. This difference of one methylene unit (+14 Da) and the ortho-substitution pattern can significantly impact physicochemical properties such as logP, solubility, and membrane permeability, which are critical parameters in both agrochemical and pharmaceutical lead optimization.

Lipophilicity ADME Physicochemical Properties

Optimal Application Scenarios for N-(sec-butyl)-2-methylbenzamide Based on Differentiated Evidence


Early-Stage Herbicide Discovery and Lead Optimization

Given its patented association with the N-sec-butyl-N-alkyl-benzamide class known for 'marked specific action' and 'remarkable efficacy' as herbicides [1], N-(sec-butyl)-2-methylbenzamide is ideally suited as a lead scaffold for designing novel herbicidal agents. Its 'rare and unique' commercial status further supports its use in early discovery programs where novelty and intellectual property generation are paramount .

Physicochemical Property Modulation in Medicinal Chemistry

The ortho-methyl substitution in N-(sec-butyl)-2-methylbenzamide provides a measurable increase in molecular weight and predicted lipophilicity compared to the unsubstituted N-(sec-butyl)benzamide core [1]. This makes it a valuable tool compound for medicinal chemists exploring structure-activity relationships (SAR) where fine-tuning of logP and membrane permeability is required, without introducing additional heteroatoms or polar functional groups.

Specialty Chemical Synthesis and Reference Standard Procurement

The explicit designation by Sigma-Aldrich as a 'rare and unique chemical' for early discovery [1] positions N-(sec-butyl)-2-methylbenzamide as a specialized building block or reference standard. This is in stark contrast to its widely available unsubstituted analog , making it the preferred choice for projects requiring a less common benzamide derivative to explore novel chemical space or to serve as a comparator in analytical method development.

Technical Documentation Hub

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